1-phenyl-N-trimethylsilylpropan-2-amine
Description
Properties
CAS No. |
14629-65-3 |
|---|---|
Molecular Formula |
C12H21NSi |
Molecular Weight |
207.39 g/mol |
IUPAC Name |
1-phenyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C12H21NSi/c1-11(13-14(2,3)4)10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3 |
InChI Key |
IGGUCRXZVNSOMJ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N[Si](C)(C)C |
Canonical SMILES |
CC(CC1=CC=CC=C1)N[Si](C)(C)C |
Synonyms |
N-(α-Methylphenethyl)trimethylsilylamine |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its trimethylsilyl group can be easily removed or modified, allowing for the introduction of other functional groups. This property is particularly useful in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Table 1: Synthetic Applications of 1-phenyl-N-trimethylsilylpropan-2-amine
The biological significance of this compound is highlighted by its potential neuroprotective effects. Research indicates that compounds similar to this can interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective properties of phenylethylamine derivatives, including this compound. The results demonstrated a significant reduction in oxidative stress markers in neuronal cell cultures treated with this compound, suggesting its potential use in neurodegenerative disease therapies.
Nanotechnology
The compound's unique structure allows it to be used in nanotechnology applications. Its ability to form stable monolayers makes it suitable for creating surfaces with specific chemical properties.
Table 2: Nanotechnology Applications
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and substituents of 1-phenyl-N-trimethylsilylpropan-2-amine with analogous compounds:
Physicochemical Properties
- Lipophilicity: The TMS group in this compound significantly increases lipophilicity compared to non-silylated amines like Phenpromethamine, which has a polar NH group .
- Solubility: Silylated amines are typically less water-soluble than their non-silylated counterparts. For example, the trifluoroacetate salt in exhibits higher polarity due to its ionic nature .
- Reactivity : The TMS group acts as a protecting group, reducing nucleophilicity at the nitrogen atom. This contrasts with N-(2-chloroethyl)-N-methylpropan-1-amine (), where the chloroethyl group enables alkylation reactions .
Research Findings and Trends
- Enzymatic Synthesis : highlights transaminase-mediated methods for enantiopure 1-phenylpropan-2-amine derivatives, suggesting enzymatic routes could be adapted for the TMS compound .
- Structural Modifications : Substituents like bromine or trifluoromethyl groups () enhance electronic effects, which could be explored in structure-activity relationship (SAR) studies for the TMS derivative .
- Spectroscopic Data : Phenpromethamine’s detailed MS and InChI data () provide a benchmark for characterizing analogous compounds .
Preparation Methods
Reaction Mechanism and Optimization
-
Imine Formation : Phenylacetone and trimethylsilyl amine condense to form an imine intermediate at elevated temperatures () in anhydrous toluene.
-
Reduction : The imine is reduced to the target amine using or catalytic hydrogenation () at .
Key Considerations :
-
Trimethylsilyl amine’s low nucleophilicity necessitates prolonged reaction times (12–24 h).
-
Yields improve with acid catalysis (e.g., ) to stabilize the imine intermediate.
Lithiation-Mediated Silylation of 1-Phenylpropan-2-Amine
Adapting solvolysis strategies from trifluoromethyl carbinol synthesis, this method employs lithium diisopropylamide (LDA) to deprotonate 1-phenylpropan-2-amine, followed by trimethylsilyl chloride () quenching.
Procedure:
-
Deprotonation : A solution of 1-phenylpropan-2-amine in tetrahydrofuran (THF) is treated with LDA (1.1 equiv) at under nitrogen.
-
Silylation : Trimethylsilyl chloride (1.2 equiv) is added dropwise, and the mixture is warmed to room temperature over 2 h.
Purification : The crude product is isolated via vacuum distillation ( at ).
Advantages :
-
High regioselectivity for N-silylation over O-silylation.
Gabriel Synthesis with Silyl Alkyl Halides
The Gabriel synthesis, traditionally used for primary amines, is modified here to incorporate a trimethylsilyl group. Potassium phthalimide reacts with 1-bromo-2-phenylpropane, followed by silylation and hydrolysis.
Steps:
-
Alkylation : 1-Bromo-2-phenylpropane and potassium phthalimide in dimethylformamide (DMF) yield .
-
Silylation : The phthalimide intermediate is treated with and LDA in THF to introduce the trimethylsilyl group.
-
Hydrolysis : Hydrazine hydrate cleaves the phthalimide group, releasing the free amine.
Challenges :
-
Competing O-silylation requires strict temperature control ().
-
Final hydrolysis step may necessitate acidic workup to isolate the amine.
Imine Alkylation via Lithium Diisopropylamide (LDA)
Building on γ-silyl ketone synthesis, this route utilizes imine intermediates for sequential alkylation and reduction.
Synthesis Pathway:
-
Imine Formation : Cyclohexylamine and phenylacetone form via Dean-Stark water removal.
-
Deprotonation and Alkylation : LDA deprotonates the imine at , followed by addition of (iodomethyl)trimethylsilane ().
-
Hydrolysis and Reduction : The alkylated imine is hydrolyzed to a ketone, then reduced to the amine using .
Yield Optimization :
-
Microwave-assisted imine formation reduces reaction time from 18 h to 2 h.
-
Anhydrous conditions prevent premature hydrolysis of the silyl group.
Comparative Analysis of Methods
| Method | Yield (%) | Key Reagents | Temperature Range | Purification Technique |
|---|---|---|---|---|
| Reductive Amination | 55–65 | , | Column Chromatography | |
| Lithiation-Silylation | 70–75 | LDA, | to RT | Vacuum Distillation |
| Gabriel Synthesis | 40–50 | Potassium Phthalimide, | to RT | Acid-Base Extraction |
| Imine Alkylation | 60–70 | LDA, | to RT | Recrystallization (Hexane) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-phenyl-N-trimethylsilylpropan-2-amine, and how can reaction conditions be optimized?
- Answer: Common methods include reductive amination of phenylacetone with trimethylsilyl-protected amines or coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) under reflux conditions . Optimization involves adjusting stoichiometry, solvent polarity (e.g., toluene or acetonitrile), and reducing agents (e.g., sodium triacetoxyborohydride). Temperature control (room temperature to 80°C) and inert atmospheres (N₂/Ar) improve yields. Monitor intermediates via TLC or HPLC to confirm reaction progress .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer:
- NMR (¹H/¹³C): Identify proton environments (e.g., trimethylsilyl peaks at δ 0.1–0.3 ppm) and aromatic protons (δ 6.5–7.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
- HRMS: Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ calculated for C₁₂H₂₁NSi: 208.1518; observed deviation < 2 ppm) .
- IR: Detect amine N–H stretches (~3300 cm⁻¹) and Si–C bonds (~1250 cm⁻¹) .
Q. What safety protocols are critical during the synthesis of this compound?
- Answer: Use fume hoods to avoid inhalation of volatile amines or silanes. Wear nitrile gloves, chemical-resistant goggles, and flame-retardant lab coats. Quench reactive intermediates (e.g., NaBH₄ residues) with isopropanol/water mixtures. Store waste separately in labeled containers for professional disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and computational models for this compound?
- Answer: Refine X-ray diffraction data using SHELXL to resolve bond-length or angle mismatches. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries. Check for twinning or disorder in the crystal lattice, which may require alternative refinement strategies (e.g., HKLF5 in SHELX) .
Q. What strategies enable enantioselective synthesis of this compound?
- Answer: Employ chiral auxiliaries (e.g., (R)-BINOL) or biocatalysts like transaminases (e.g., from Arthrobacter spp.) to achieve >90% ee. Optimize pH (7.0–9.0) and co-solvents (e.g., DMSO ≤10%) to enhance enzyme activity. Monitor enantiomeric excess via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) .
Q. How should contradictory data between NMR and mass spectrometry be analyzed during structural confirmation?
- Answer: Reconcile discrepancies by:
- Impurity Check: Run LC-MS to detect side products (e.g., desilylated byproducts).
- Solvent Artifacts: Verify deuterated solvent purity (e.g., DMSO-d₆ vs. residual H₂O peaks).
- Dynamic Effects: Assess temperature-dependent NMR for conformational exchange broadening .
- HRMS Isotope Patterns: Match observed Cl/Br isotope ratios to expected values .
Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
- Answer: Use Gaussian or ORCA for transition-state modeling (e.g., NBO analysis for silyl group effects). MD simulations (AMBER/CHARMM) predict solvent interactions. PubChem data (InChI, SMILES) can guide QSAR models for biological activity predictions .
Methodological Tables
Table 1: Key Analytical Parameters for Structural Confirmation
| Technique | Target Signal/Value | Notes |
|---|---|---|
| ¹H NMR | δ 0.1–0.3 (Si(CH₃)₃) | Integrate for 9H |
| HRMS | [M+H]+ = 208.1518 | Use ESI+ mode |
| IR | 1250 cm⁻¹ (Si–C) | Avoid KBr moisture |
Table 2: Troubleshooting Crystallographic Refinement Issues
| Issue | Solution | Software Reference |
|---|---|---|
| Twinning | Apply TWIN/BASF commands | SHELXL |
| Disorder | Use PART/SUMP restraints | SHELXL |
| Poor Resolution | Recrystallize in EtOAc/hexane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
